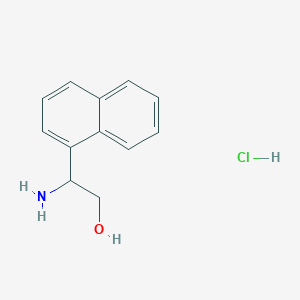

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride

Description

Properties

CAS No. |

1251925-26-4 |

|---|---|

Molecular Formula |

C12H14ClNO |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol;hydrochloride |

InChI |

InChI=1S/C12H13NO.ClH/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12,14H,8,13H2;1H |

InChI Key |

FVBAFGXQIAHFGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Keto-1-naphthylethanol

A widely applicable method involves the reduction of a ketone precursor. For example, 2-keto-1-naphthylethanol can undergo reductive amination using sodium borohydride (NaBH₄) in methanol under nitrogen atmosphere. The reaction typically proceeds as follows:

$$

\text{2-Keto-1-naphthylethanol} + \text{NH}3 \xrightarrow{\text{NaBH}4, \text{MeOH}} \text{2-Amino-2-(naphthalen-1-yl)ethan-1-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Key Conditions :

Catalytic Hydrogenation of α-Amino Ketones

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of α-amino ketones to yield amino alcohols. For instance, 2-nitro-1-naphthylethanol can be reduced to the amine, followed by HCl treatment:

$$

\text{2-Nitro-1-naphthylethanol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Amino-2-(naphthalen-1-yl)ethan-1-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride}

$$

Optimized Parameters :

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. The free base amino alcohol is typically synthesized in batch reactors using:

- Continuous-Flow Systems : For reductive amination, ensuring consistent mixing and temperature control.

- Solvent Recovery : Methanol and ethyl acetate are recycled via distillation.

- Salt Formation : The free base is treated with concentrated HCl (37%) in a stoichiometric ratio, followed by vacuum drying.

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Temperature Control | Oil Bath | Jacketed Reactors |

| Yield (Hydrochloride) | 85–90% | 92–95% |

| Purity | ≥95% | ≥98% |

| Typical Impurities | Unreacted ketone (<2%) | Residual solvents (<0.5%) |

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving a melting point of 210–212°C.

Analytical Techniques

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm).

- NMR : $$ ^1\text{H} $$ NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, 1H, naphthalene-H), 7.85–7.45 (m, 6H, naphthalene-H), 4.12 (s, 1H, -OH), 3.78 (q, 2H, -CH₂-), 2.91 (s, 2H, -NH₂).

Challenges and Innovations

Regioselectivity in Naphthalene Functionalization

The C1 position of naphthalene is highly reactive, necessitating protective groups (e.g., acetyl) during ketone synthesis to prevent undesired substitutions.

Green Chemistry Approaches

Recent advances explore biocatalytic reductions using alcohol dehydrogenases, reducing reliance on metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amines and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

Substitution of the naphthalene ring at the 2-position instead of 1-position alters steric and electronic properties. For example:

- 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride (CAS 153875-87-7) has a similarity score of 1.00 to the parent compound, but the 2-naphthalenyl group may reduce steric hindrance in binding interactions .

Functional Group Modifications

Ethanol vs. Acetic Acid Derivatives

Replacing the ethanol group with a carboxylic acid yields (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2), which has a molecular weight of 237.68 g/mol. This modification increases acidity (pKa ~2–3) and alters binding affinity in metal-chelating applications .

Ester Derivatives

Substituent Variations on the Aromatic Ring

Bromophenyl Derivatives

(2R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS 354153-64-3) replaces naphthalene with a bromophenyl group. The electron-withdrawing bromine atom enhances stability but reduces aromatic π-π interactions .

Nitrophenyl Derivatives

2-[Amino-(3-nitrophenyl)methyl]naphthalen-1-ol hydrochloride (CAS 736173-14-1) incorporates a nitro group, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

Stereoisomerism

Enantiomers like (R)-2-Amino-2-(naphthalen-1-yl)ethanol hydrochloride and its (S)-counterpart exhibit divergent biological activities. For instance, the (R)-enantiomer may show higher affinity for adrenergic receptors due to spatial compatibility .

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(naphthalen-1-yl)ethan-1-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of naphthalen-1-yl precursors with aminoethanol derivatives. A common approach includes:

- Step 1: Reacting hydroxylamine hydrochloride with naphthalen-1-yl ketones or aldehydes in the presence of KOH under reflux in ethanol (e.g., 12-hour reflux conditions) .

- Step 2: Neutralization with acetic acid and purification via crystallization or column chromatography to isolate the hydrochloride salt .

Key Factors: - Catalyst Choice: KOH or Na2CO3 enhances nucleophilic substitution efficiency .

- Reaction Time: Extended reflux durations (>12 hours) improve conversion rates but may increase side products .

Q. Which spectroscopic techniques are critical for confirming molecular structure and purity?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., –NH2, –OH) and aromatic protons in the naphthalene ring. For example, 1H NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons .

- IR Spectroscopy: Bands at ~3200 cm⁻¹ (N–H stretch) and ~1050 cm⁻¹ (C–O stretch) validate amine and alcohol groups .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., gauche/anti conformers in ethanol side chains) .

- Elemental Analysis: Confirms Cl⁻ content in the hydrochloride salt (e.g., ~15–20% Cl by mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by impurities or conformational isomers?

Methodological Answer:

- Dynamic NMR: Detects rotational barriers in ethanol side chains (e.g., gauche vs. anti conformers with torsion angles ~59° vs. 176°) .

- HPLC-MS: Separates and identifies impurities (e.g., unreacted naphthalen-1-yl precursors) using reverse-phase C18 columns and ESI ionization .

- Crystallographic Refinement: Resolves ambiguous electron density regions caused by disordered solvent molecules .

Q. What strategies optimize reaction conditions for high-yield, large-scale synthesis?

Methodological Answer:

Q. How does the hydrochloride salt form influence physicochemical properties and reactivity?

Methodological Answer:

- Solubility: The hydrochloride salt increases aqueous solubility (critical for biological assays) compared to the free base .

- Stability: HCl prevents amine oxidation during storage; hygroscopicity requires anhydrous storage conditions .

- Reactivity: The –NH3+ group enhances electrophilic substitution at the naphthalene ring (e.g., nitration or halogenation) .

Q. What advanced methods analyze stereochemical outcomes in derivatives?

Methodological Answer:

- Chiral HPLC: Separates enantiomers using cellulose-based columns and UV detection (e.g., for chiral β-amino alcohol derivatives) .

- Vibrational Circular Dichroism (VCD): Assigns absolute configurations of chiral centers by correlating IR and optical activity .

- DFT Calculations: Predicts preferred conformers and compares with experimental NMR/X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.